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Monononadecanoin

Cat. No.: B13444868
M. Wt: 745.2 g/mol
InChI Key: SNBRFGSCPLJOMA-UHFFFAOYSA-N
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Description

Contextualizing Monoacylglycerols in Lipid Biochemistry and Analytical Science

Monoacylglycerols (MAGs) are lipid molecules composed of a glycerol (B35011) backbone esterified to a single fatty acid. creative-proteomics.com They exist in two isomeric forms: 1-monoacylglycerols and 2-monoacylglycerols, depending on the attachment position of the fatty acid to the glycerol. wikipedia.org In cellular metabolism, MAGs are crucial intermediates in the breakdown and synthesis of more complex lipids like triacylglycerols and phospholipids (B1166683). creative-proteomics.comontosight.ai They are naturally present in very low amounts in some seed oils and are biosynthesized through the enzymatic hydrolysis of triglycerides and diglycerides. wikipedia.org

From an analytical standpoint, the quantification and identification of MAGs are essential for understanding lipid metabolism and various physiological processes. nih.gov Techniques such as gas chromatography (GC) and mass spectrometry (MS), often coupled (GC-MS or LC-MS), are widely used for their analysis. creative-proteomics.comnih.gov Due to their amphiphilic nature, possessing both polar and nonpolar characteristics, they are utilized as emulsifiers and surfactants in the food, pharmaceutical, and cosmetic industries. creative-proteomics.comgerli.com

Research Significance of Monononadecanoin in Contemporary Investigations

This compound, specifically, is a monoacylglycerol containing nonadecanoic acid, a 19-carbon saturated fatty acid. Its primary significance in contemporary research lies in its role as an analytical standard. theclinivex.comechemi.comsigmaaldrich.comchemicalbook.com Due to its high purity, often exceeding 99%, it serves as a reliable reference compound for the accurate quantification of other lipids in complex mixtures. cymitquimica.comlarodan.comdv-expert.orglarodan.comsapphire-usa.com

In chromatographic techniques, such as gas chromatography, this compound is often used as an internal standard. mdpi.com An internal standard is a compound added to a sample in a known concentration to facilitate the quantification of other components. The use of this compound helps to correct for variations in sample preparation and analysis, thereby improving the accuracy and reproducibility of the results. For instance, it has been used as a standard for the separation and isolation of neutral lipids. dv-expert.org

Its application is noted in studies involving the synthesis of structured lipids, where precise analytical methods are crucial for characterizing the reaction products. mdpi.commdpi.com Researchers rely on standards like this compound to identify and quantify the various acylglycerols formed during processes like acidolysis and interesterification. mdpi.com The compound's well-defined chemical and physical properties make it an invaluable tool in lipidomics and related fields.

Chemical and Physical Properties of this compound

PropertyValueSource(s)
Chemical Formula C22H44O4 echemi.comcymitquimica.comlarodan.comsapphire-usa.com
Molecular Weight 372.58 g/mol cymitquimica.comlarodan.comlarodan.comsapphire-usa.com
Physical State Solid cymitquimica.comlarodan.comsapphire-usa.comcymitquimica.com
Purity >99% cymitquimica.comlarodan.comlarodan.comsapphire-usa.com
CAS Number 112340-30-4 echemi.comcymitquimica.comlarodan.comsapphire-usa.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H88O8 B13444868 Monononadecanoin

Properties

Molecular Formula

C44H88O8

Molecular Weight

745.2 g/mol

IUPAC Name

1,3-dihydroxypropan-2-yl nonadecanoate;2,3-dihydroxypropyl nonadecanoate

InChI

InChI=1S/2C22H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(25)26-20-21(24)19-23;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(25)26-21(19-23)20-24/h2*21,23-24H,2-20H2,1H3

InChI Key

SNBRFGSCPLJOMA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCCCCCCCCCCCC(=O)OC(CO)CO

Origin of Product

United States

Natural Abundance and Biochemical Pathways of Monononadecanoin

Isolation and Characterization from Biological Sources

Monononadecanoin has been isolated and identified from a range of biological organisms, highlighting its presence in both the plant and microbial kingdoms.

Occurrence in Plant Extracts (e.g., Lysimachia vulgaris roots)

Phytochemical investigations of the roots of Lysimachia vulgaris, commonly known as yellow loosestrife, have led to the isolation of this compound. nih.govresearchgate.netacs.org In a study focused on identifying compounds with specific biological activities, researchers extracted and separated the chemical constituents of the dried roots of this plant. nih.govacs.org Through spectroscopic analysis, this compound was identified among twenty other known compounds that were isolated from L. vulgaris for the first time. nih.govresearchgate.net This discovery was part of a broader investigation into the plant's chemical profile, which also identified novel isocoumarins. nih.govresearchgate.netacs.org The hexane-soluble fraction of the L. vulgaris root extract was the source from which this compound and other compounds were identified. nih.govacs.org

Lysimachia vulgaris is a perennial wildflower found in boggy soils and is known for its bright yellow flowers. gardenersworld.com

Table 1: Compounds Identified in Lysimachia vulgaris Root Extract

Compound Class Specific Compound
Monoacylglycerol This compound nih.govresearchgate.net
Isocoumarin 8′Z,11′Z-octadecadienyl-6,8-dihydroxyisocoumarin nih.govresearchgate.net
Isocoumarin 3-pentadecyl-6,8-dihydroxyisocoumarin nih.govresearchgate.net
Benzoquinone 5-O-methylembelin nih.govresearchgate.net

Detection in Microbial Lipid Profiles (e.g., Yeasts)

This compound has been utilized as a standard for the identification of lipids in various yeast species. aua.grmdpi.comresearchgate.net In studies investigating the potential of yeasts to produce valuable metabolites from different carbon sources, this compound is employed as a monoacylglycerol (MAG) standard in thin-layer chromatography (TLC) analyses. aua.grmdpi.comresearchgate.net This allows for the characterization and quantification of the lipid classes produced by these microorganisms.

For instance, in research on yeast strains like Yarrowia lipolytica, Metschnikowia sp., Rhodosporidium toruloides, and Rhodotorula sp. grown on crude glycerol (B35011) from biodiesel production, this compound was part of a mix of neutral lipid standards used to identify the main lipid components. aua.gr Similarly, studies on Cryptococcus curvatus and Lipomyces starkeyi grown on xylose have used this compound as a standard to analyze the composition of the microbial lipids produced. mdpi.comresearchgate.net These analyses are crucial for understanding the metabolic capabilities of oleaginous yeasts and their potential for producing biofuels and other oleochemicals. aua.grnih.gov The lipid profiles of these yeasts are often composed of triacylglycerols, with oleic and palmitic acids being the predominant fatty acids. aua.grmdpi.com

Enzymatic and Chemical Synthesis Pathways for Research Applications

For research and other applications requiring pure this compound, both enzymatic and chemical synthesis methods are employed. These methods allow for the production of this monoacylglycerol for use as an analytical standard or as a building block in the synthesis of more complex lipids.

Lipase-Catalyzed Biotransformations in Structured Lipid Synthesis

Lipases are versatile enzymes that can catalyze not only the hydrolysis of fats but also esterification and interesterification reactions, making them ideal for the synthesis of structured lipids. niist.res.innih.govscielo.br Structured lipids are triacylglycerols that have been modified to contain specific fatty acids at particular positions on the glycerol backbone, often to confer specific nutritional or physical properties. niist.res.in

In the context of structured lipid synthesis, monoacylglycerols like this compound can be intermediates. niist.res.in Lipase-catalyzed reactions, such as acidolysis or interesterification, are employed to produce these structured lipids. niist.res.innih.gov For example, the synthesis of low-calorie structured lipids of the MLM-type (Medium-Long-Medium chain fatty acids) can be achieved using sn-1,3 regioselective lipases. niist.res.in These enzymes specifically catalyze reactions at the outer positions (sn-1 and sn-3) of the glycerol molecule, leaving the fatty acid at the sn-2 position intact. niist.res.in During these reactions, diacylglycerols (DAG) and monoacylglycerols (MAG) are formed as intermediate compounds. niist.res.in The use of immobilized lipases is often preferred as it allows for their reuse and application in continuous bioreactors, which can reduce process costs. niist.res.in

Targeted Chemical Synthesis for Standards and Research Probes

This compound is commercially available as a high-purity analytical standard for laboratory use. mdpi.comhpc-standards.comlarodan.com Companies specializing in fine chemicals and lipids offer this compound for research purposes, including its use as a standard in chromatography and mass spectrometry. larodan.comlarodan.com The synthesis of such standards requires precise chemical methods to ensure high purity. chemrxiv.orgmdpi.comrsc.org While the specific industrial synthesis routes for this compound are often proprietary, general methods for synthesizing monoacylglycerols are well-established. These can involve the direct esterification of glycerol with the corresponding fatty acid (nonadecanoic acid) or glycerolysis of a triacylglycerol.

The availability of this compound as a standard is crucial for the accurate quantification of this and other monoacylglycerols in various biological and industrial samples. mdpi.comresearchgate.netvwr.com

Metabolomic Profiling and Identification as a Metabolic Intermediate

In the field of metabolomics, which involves the comprehensive analysis of all metabolites in a biological system, this compound can be identified as a metabolic intermediate. nih.govnih.gov For instance, in studies of hepatic lipid metabolism, this compound has been used as an internal standard for the quantification of monoacylglycerols in liver tissue extracts. nih.gov

One study investigating the role of a specific protein in hepatic steatosis used this compound as a standard to measure monoacylglycerol levels in the liver of mice. nih.gov An increase in hepatic monoacylglycerol levels was interpreted as an indicator of reduced activity of the enzyme monoacylglycerol O-acyltransferase (MOGAT), which is involved in the synthesis of diacylglycerols from monoacylglycerols. nih.gov This highlights the role of this compound as an intermediate in the pathway of triacylglycerol synthesis. The analysis of such intermediates is critical for understanding the regulation of lipid metabolism and the pathophysiology of metabolic diseases. nih.govlaboratoriosrubio.comnih.gov

Advanced Analytical Methodologies and Research Applications of Monononadecanoin

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. drawellanalytical.com In the context of monononadecanoin, several chromatographic methods are utilized for both its identification and the determination of its concentration in various samples. drawellanalytical.comlongdom.org

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a test sample. nih.govacademicjournals.org For the analysis of this compound, GC-MS is often the method of choice due to its high sensitivity and specificity. ijop.idijop.id

Prior to GC-MS analysis, non-volatile compounds like this compound are often derivatized to make them volatile. academicjournals.org A common derivatization agent is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the monoglyceride into its trimethylsilyl (B98337) ether derivative. tugraz.at

Internal Standard Applications in Complex Matrices (e.g., Biodiesel)

In the analysis of complex matrices such as biodiesel, this compound is frequently used as an internal standard. ijop.idijop.id An internal standard is a compound added to a sample in a known concentration to facilitate the quantification of other analytes. longdom.org Its use helps to correct for the loss of analyte during sample preparation and injection. longdom.org

In the quantification of saturated monoglycerides (B3428702) (SMGs) in biodiesel, which can cause fuel filter clogging, a known amount of this compound is added to the biodiesel sample. ijop.idresearchgate.net The sample is then derivatized and analyzed by GC-MS. ijop.id By comparing the peak area of the this compound internal standard to the peak areas of the other SMGs, their concentrations can be accurately determined. ijop.id This method has been shown to have high linearity, with correlation coefficients (r) ranging from 0.996 to 0.998. ijop.idijop.id

Selected Ion Monitoring (SIM) for Enhanced Detection Sensitivity

Selected Ion Monitoring (SIM) is a GC-MS data acquisition mode that increases the sensitivity and selectivity of the analysis. scioninstruments.com Instead of scanning a wide range of mass-to-charge ratios (m/z), the mass spectrometer is set to detect only a few specific ions that are characteristic of the target compounds. scioninstruments.comnih.gov This focused detection allows for lower limits of detection and quantification. chrom-china.comnih.gov

In the analysis of this compound and other saturated monoglycerides, SIM mode is used to target specific fragment ions. For the trimethylsilyl derivative of this compound (1-C19:0), a characteristic quantitation ion is m/z 413. ijop.idijop.idresearchgate.net By monitoring this ion, along with the characteristic ions of other SMGs, researchers can achieve very low limits of detection (LOD) and quantification (LOQ), in the parts-per-billion (ppb) range. ijop.idijop.id

Table 1: Quantitation Ions for Silylated Saturated Monoglycerides in GC-MS-SIM Analysis. ijop.idijop.id

Compound Quantitation Ion (m/z)
Monomyristin (1-C14:0) 357
Monopalmitin (B16481) (1-C16:0) 371
Monostearin (B1671896) (1-C18:0) 399
This compound (1-C19:0) 413
Monoarachidin (1-C20:0) 427

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

High-performance liquid chromatography (HPLC) is another versatile technique used for the separation, identification, and quantification of compounds. biomedpharmajournal.orgrroij.com It is particularly useful for the isolation of individual compounds from complex mixtures. altabioscience.com HPLC operates on the principle of passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. rroij.com

In lipid analysis, HPLC can be used to isolate this compound from other lipid classes. The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase. altabioscience.com Once isolated, the quantity of this compound can be determined using a suitable detector, such as a UV detector or a mass spectrometer. altabioscience.comnih.gov

Thin Layer Chromatography (TLC) for Lipid Class Fractionation

Thin-layer chromatography (TLC) is a simple, rapid, and low-cost method for separating mixtures of compounds. gerli.comrockefeller.edu It is particularly well-suited for the fractionation of lipid classes. researchgate.netresearchgate.net In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a plate. rockefeller.edu The sample is applied to the plate, which is then placed in a developing chamber with a solvent system (mobile phase). rockefeller.edu

As the solvent moves up the plate by capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the adsorbent. rockefeller.edu In the analysis of neutral lipids, this compound, being a monoacylglycerol, is more polar than triacylglycerols and will therefore have a lower retention factor (Rf) value, meaning it travels a shorter distance up the plate. researchgate.netresearchgate.net This allows for its separation from other less polar lipid classes. researchgate.net this compound has been used as a standard for the identification of monoacylglycerols in the lipid extracts of various organisms, such as the fungus Mortierella isabellina. researchgate.netreading.ac.uk

Table 2: Example of TLC Separation of Neutral Lipids. researchgate.netresearchgate.net

Lipid Class Example Compound Typical Rf Value
Monoacylglycerols This compound 0.03
Sterols Cholesterol 0.13
Free Fatty Acids Oleic Acid 0.29
Triacylglycerols Glyceryl trioleate 0.63
Steryl Esters Cholesteryl linoleate 0.78

Spectroscopic and Spectrometric Characterization in Academic Research

Spectroscopic and spectrometric techniques are indispensable for elucidating the structure of chemical compounds. In academic research, these methods have been used to characterize this compound isolated from natural sources.

In one study, this compound was isolated from the dried roots of Lysimachia vulgaris. nih.govacs.org Its structure was confirmed by comparing its spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, with previously reported values. nih.govacs.org High-resolution electrospray ionization mass spectrometry (HRESIMS) is a key technique for determining the precise molecular formula of a compound. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary and powerful technique for the structural analysis of organic molecules, including lipids like this compound. numberanalytics.comaocs.org It provides detailed information about the molecular structure, connectivity, and spatial arrangement of atoms by observing the behavior of atomic nuclei in a magnetic field. numberanalytics.com Both ¹H (proton) and ¹³C NMR are employed to elucidate the structure of monoglycerides. aocs.org

In the ¹H NMR spectrum of a 1-monoglyceride like this compound, distinct signals correspond to the protons in different chemical environments. For instance, the protons of the glycerol (B35011) backbone, the methylene (B1212753) groups of the fatty acid chain, and the terminal methyl group exhibit characteristic chemical shifts. Similarly, the ¹³C NMR spectrum provides information on each carbon atom in the molecule, from the carbonyl carbon of the ester group to the carbons in the glycerol moiety and the long alkyl chain. aocs.orgmagritek.com

While specific spectral data for pure this compound is not extensively published, the expected chemical shifts can be inferred from data on similar saturated monoglycerides and fatty acids. magritek.comresearchgate.net Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can further confirm the structural assignment by revealing correlations between neighboring protons (¹H-¹H COSY) or between protons and their directly attached carbons (¹H-¹³C HSQC). magritek.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Monononadecanoin (Based on typical values for saturated monoglycerides)

Atom Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Glycerol CH₂-O-CO~4.15-4.25~65.1
Glycerol CH-OH~3.95~70.3
Glycerol CH₂-OH~3.60-3.70~63.4
Ester C=O-~174.4
α-CH₂ (to C=O)~2.35~34.1
β-CH₂~1.63~25.0
Bulk -(CH₂)n-~1.25~29.0-29.7
Terminal CH₃~0.88~14.1

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. Data is generalized from sources discussing fatty acid and glyceride NMR. aocs.orgmagritek.com

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass Spectrometry (MS) is an essential tool for determining the molecular weight and structural details of lipids. researchgate.net For the analysis of monoglycerides like this compound, it is often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). nih.govijop.id In GC-MS analysis, monoglycerides are typically derivatized, commonly through silylation, to increase their volatility and thermal stability. ijop.idtugraz.at

The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. The fragmentation pattern is reproducible and offers valuable clues about the molecule's structure. acdlabs.comlibretexts.org In studies involving the quantification of saturated monoglycerides in biodiesel, this compound is frequently used as an internal standard. researchgate.netijop.id Research has identified a key quantitation ion for silylated this compound at m/z 413. researchgate.netijop.id This ion is a fragment resulting from the cleavage of the derivatized molecule in the mass spectrometer. The analysis of these fragmentation pathways allows for the unambiguous identification and confirmation of the compound's structure. nih.govresearchgate.net

Table 2: Characteristic Mass Spectrometry Ions for Silylated 1-Monononadecanoin

Ion Type Description Reported m/z
Quantitation IonA characteristic fragment ion used for quantification in SIM mode.413

Note: This data is from GC-MS analysis where this compound was used as a silylated internal standard. researchgate.netijop.id

Method Validation and Performance Metrics in Analytical Research Protocols

To ensure that an analytical method is reliable, accurate, and fit for its intended purpose, it must undergo a validation process. researchgate.net This involves evaluating several performance metrics, including the limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, and reproducibility. biofmet.eu

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from a blank sample, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. sepscience.comnih.gov These values are crucial for demonstrating the sensitivity of an analytical method. ijop.id They can be calculated based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve, as described by the formulas LOD = 3.3σ/S and LOQ = 10σ/S, where σ is the standard deviation of the response and S is the slope. sepscience.comund.edu

Several studies quantifying saturated monoglycerides, often using this compound as an internal standard, have reported LOD and LOQ values. These values vary depending on the analytical technique and the sample matrix.

Table 3: Reported LOD and LOQ Values for Saturated Monoglyceride Analysis

Analytical Method LOD LOQ Reference
GC-MS (in Biodiesel)8 - 20 ng/g26 - 61 ng/g tugraz.at
GC-MS (in Palm Oil Biodiesel)1.48 - 23.97 ppb4.43 - 71.92 ppb ijop.id
LC-MS/MS (in Fats and Oils)-1 - 30 ppm nih.gov

Assessment of Linearity, Accuracy, and Reproducibility in Quantification

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. It is typically evaluated by analyzing a series of standards and examining the resulting calibration curve's correlation coefficient (R²). biofmet.eu For monoglyceride analysis, methods are often validated to show high linearity, with R² values greater than 0.99. ijop.idtugraz.atresearchgate.net

Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a sample and the percentage recovered is calculated. researchgate.net

Reproducibility (or precision) is the degree of agreement between repeated measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). researchgate.netskyline.ms Validated methods for monoglycerides demonstrate high accuracy and reproducibility.

Table 4: Performance Metrics for Validated Monoglyceride Quantification Methods

Performance Metric Reported Value Reference
Linearity (R²) > 0.99 tugraz.atresearchgate.net
Linearity (r) 0.996 - 0.998 ijop.id
Accuracy (Relative Recovery) 98 - 105 % researchgate.net
Accuracy (Average Bias) -0.2 % nih.gov
Reproducibility (RSD) 4.8 - 13.0 % researchgate.net
Reproducibility (Inter-batch Precision) 6 % nih.gov

Investigative Roles in Biological Systems and Cellular Models Non Clinical Focus

Mechanistic Studies in In Vitro Cell Culture Systems

In vitro models, particularly human cell lines, offer a controlled environment to dissect molecular pathways. Monononadecanoin has featured in studies using these systems to investigate cellular lipid dynamics and the effect of natural compounds on key regulatory pathways.

The human hepatoma cell line, HepG2, is a widely used model for studying liver lipid metabolism and its dysregulation, which is a hallmark of non-alcoholic fatty liver disease (NAFLD). pan.olsztyn.plnih.gov While direct, extensive studies on the specific effects of pure this compound on HepG2 lipid homeostasis are not prominent in the literature, the compound has been identified as a constituent in extracts that are under investigation for their metabolic activities. acs.orgresearchgate.net

For instance, free fatty acids like palmitic and linoleic acid are known to induce lipid accumulation in HepG2 cells, leading to increased triglycerides and cholesterol, which can contribute to cellular damage. mdpi.com Research into how various compounds modulate these effects is ongoing. This compound was identified as a component of plant extracts from Lysimachia vulgaris, which were evaluated for their influence on lipid-regulating pathways in HepG2 cells. acs.orgresearchgate.net Furthermore, this compound is used as a laboratory standard in the broader analysis of glycerolipids, which are central to the cellular lipidome and are involved in numerous signaling pathways that can influence health and disease states like atherosclerosis and chronic inflammation. uni-regensburg.de

The proprotein convertase subtilisin/kexin type 9 (PCSK9) and low-density lipoprotein receptor (LDLR) axis is a critical pathway in cholesterol homeostasis. PCSK9 promotes the degradation of the LDLR, which is responsible for clearing LDL cholesterol from the circulation. nih.govfrontiersin.org Inhibiting PCSK9 expression or activity can therefore increase LDLR levels and enhance cholesterol uptake by cells. acs.orgwikipathways.org

In a notable study, researchers investigated phytochemicals from the roots of Lysimachia vulgaris for their ability to inhibit PCSK9 expression in HepG2 cells. acs.orgresearchgate.net This investigation led to the isolation and identification of 22 compounds, including this compound. acs.org The study demonstrated that the hexane-soluble extract of the plant inhibited PCSK9 mRNA expression. acs.org While other isolated compounds, such as certain isocoumarins, were identified as the primary active agents, the presence of this compound within this context highlights its place among natural products screened for activity on the PCSK9-LDLR pathway. acs.orgresearchgate.net

Table 1: Compounds Isolated from Lysimachia vulgaris in a PCSK9 Inhibition Study

Compound Number Compound Name Class Role in Study
1-2 Isocoumarins Isocoumarin Identified as new compounds with PCSK9 inhibitory activity acs.org
3-10, 19-22 Various Known Compounds Flavonoid, Lignan, etc. Screened for activity acs.org
11 This compound Monoacylglycerol Identified as a constituent of the active extract acs.org

| 12-18 | Fatty Acids & Esters | Lipid | Identified as constituents of the active extract acs.org |

This table is based on findings from a study investigating PCSK9 expression inhibitors from Lysimachia vulgaris. acs.org

This compound is reported to be a lipid compound possessing both anti-inflammatory and antioxidant activities. medchemexpress.commedchemexpress.com These properties are often evaluated in cellular assays. For example, it was one of several lipid constituents identified in an extract of Embelia ribes, a plant studied for its potential biological effects, including α-glucosidase inhibition. researchgate.net While detailed mechanistic studies on its antioxidant action are limited, its chemical nature as a monoacylglycerol of a saturated fatty acid suggests it could play a role in cellular processes that counter oxidative stress, such as inhibiting lipid peroxidation. medchemexpress.com

Structural Analogs and Metabolic Interrelationships in Research

Comparative Analysis with Other Saturated Monoacylglycerols (e.g., Monopalmitin (B16481), Monostearin)

In lipidomics and biochemical research, monononadecanoin is frequently analyzed in comparison to its even-chain saturated monoacylglycerol counterparts, such as monopalmitin (containing C16:0 palmitic acid) and monostearin (B1671896) (containing C18:0 stearic acid). The key distinction is its C19:0 acyl chain. Odd-chain fatty acids are present in significantly lower concentrations in most mammalian tissues and plant oils compared to even-chain fatty acids. This low natural abundance makes this compound an excellent internal standard for the quantification of other MAGs in complex biological matrices via mass spectrometry and gas chromatography.

The structural difference—an odd versus an even number of carbon atoms in the acyl chain—also influences physicochemical properties. Odd-chain lipids can disrupt the highly ordered crystal lattice packing typically formed by even-chain lipids. This leads to slight differences in melting points, solubility, and phase behavior, which are critical parameters in food science and materials research. For instance, while this compound's melting point is similar to that of monostearin, the packing efficiency and intermolecular interactions within a crystal structure can vary, affecting texture and stability in lipid-based formulations.

Below is a comparative table of key physical properties for this compound and its common even-chain analogs.

Compound NameChemical FormulaMolar Mass (g/mol)Fatty Acid ComponentAcyl ChainMelting Point (°C)
This compoundC₂₂H₄₄O₄388.59Nonadecanoic acidC19:080-82
MonopalmitinC₁₉H₃₈O₄346.51Palmitic acidC16:077-78
MonostearinC₂₁H₄₂O₄374.57Stearic acidC18:0~81

Relationship to Diacylglycerols, Triacylglycerols, and Free Fatty Acids in Lipid Dynamics Studies

Monoacylglycerols are central intermediates in lipid metabolism, primarily involved in the digestion, absorption, and resynthesis of fats. This compound, when used in research settings, is subject to the same enzymatic pathways that govern the dynamics of all acylglycerols. Its relationship with diacylglycerols (DAGs), triacylglycerols (TAGs), and free fatty acids (FFAs) is defined by two major processes: lipolysis and acylglycerol synthesis.

Lipolysis: This is the catabolic breakdown of TAGs stored in lipid droplets. The process occurs in a stepwise manner, catalyzed by specific lipases. A TAG (e.g., trinonadecanoin) is first hydrolyzed by adipose triglyceride lipase (B570770) (ATGL) to a DAG (e.g., dinonadecanoin) and one FFA. The DAG is then a substrate for hormone-sensitive lipase (HSL), which cleaves another FFA to produce a MAG, such as this compound. Finally, monoacylglycerol lipase (MGL) completes the process by hydrolyzing the MAG into glycerol (B35011) and a final FFA (e.g., nonadecanoic acid).

Acylglycerol Synthesis (Monoacylglycerol Pathway): In the intestine and other tissues, MAGs are used to resynthesize TAGs. In this pathway, a MAG like this compound is acylated by a fatty acyl-CoA molecule in a reaction catalyzed by monoacylglycerol acyltransferase (MGAT) enzymes, forming a DAG. This DAG is subsequently acylated by diacylglycerol acyltransferase (DGAT) enzymes to form a TAG.

Because of its rarity in nature, introducing this compound or its C19:0 fatty acid into a biological system allows researchers to trace the flux of acyl chains through these pathways without significant background interference. This makes it an invaluable tool for studying enzyme kinetics, substrate specificity, and the regulation of lipid storage and mobilization.

The table below outlines the key metabolic transformations involving this compound in lipid dynamic studies.

Starting SubstrateKey Enzyme(s)Product(s)Metabolic Process
Triacylglycerol (e.g., Trinonadecanoin)ATGL, HSLDiacylglycerol (e.g., Dinonadecanoin) + FFALipolysis (Step 1)
Diacylglycerol (e.g., Dinonadecanoin)HSL, MGLMonoacylglycerol (e.g., this compound) + FFALipolysis (Step 2)
Monoacylglycerol (e.g., this compound)MGLGlycerol + Free Fatty Acid (Nonadecanoic acid)Lipolysis (Final Step)
Monoacylglycerol (e.g., this compound)MGATDiacylglycerol (e.g., Dinonadecanoin)TAG Synthesis (MAG Pathway)
Diacylglycerol (e.g., Dinonadecanoin)DGATTriacylglycerol (e.g., Trinonadecanoin)TAG Synthesis (Final Step)

Role as a Precursor or Metabolite in Engineered Biological Systems Research

In the field of metabolic engineering and synthetic biology, this compound serves as a key target molecule or an analytical marker for the production of novel odd-chain lipids. Researchers engineer microorganisms like Escherichia coli or Saccharomyces cerevisiae (yeast) to produce compounds not native to the organism, such as odd-chain fatty acids and their derivatives. These compounds are of interest for applications in biofuels, surfactants, and specialty chemicals.

In this context, this compound can play several roles:

A Target Product: An engineered metabolic pathway could be designed to produce nonadecanoic acid (C19:0) from common precursors (e.g., propionyl-CoA). Subsequently, endogenous or heterologous acyltransferases in the host cell could esterify this fatty acid to a glycerol backbone, resulting in the accumulation of this compound. Its detection and quantification would serve as a direct measure of the pathway's success.

A Precursor for Complex Lipids: this compound can be supplied exogenously to an engineered cell culture to act as a building block. This allows researchers to study the activity and substrate preference of specific enzymes responsible for building more complex lipids. For example, by feeding this compound to a cell expressing a particular DGAT, one can assess the enzyme's efficiency in producing odd-chain TAGs.

An Intermediate Metabolite: In multi-step engineered pathways designed to produce complex odd-chain lipids (e.g., C19-containing phospholipids (B1166683) or TAGs), this compound would be a critical intermediate. Measuring the pool size of this compound can help identify metabolic bottlenecks—for instance, if this compound accumulates, it may indicate that the downstream enzyme (like MGAT or a specific phospholipase) is inefficient or rate-limiting.

These research applications leverage the unique C19:0 structure of this compound to create and analyze novel biological systems capable of producing lipids with tailored properties.

Emerging Research Perspectives and Methodological Advancements for Monononadecanoin

Development of Novel Analytical Probes and Reference Materials

The accurate investigation of monononadecanoin in various matrices relies heavily on the availability of high-purity analytical standards and reference materials. This compound is commercially available as a certified analytical standard, which is essential for the separation and isolation of neutral lipids from complex mixtures. scientificlabs.iesigmaaldrich.com These standards are guaranteed to meet specifications for identity and purity, ensuring reliable quantification and identification in research and quality control settings. medchemexpress.com

Reference materials of this compound are utilized as internal standards in various analytical procedures, such as in the gas chromatographic analysis for biodiesel production or the quantification of lipids in biological samples. researchgate.netbiofmet.euulisboa.ptuni-regensburg.de Its use is critical for calibrating instruments and validating analytical methods, which involve determining performance criteria like measurement uncertainty. biofmet.eu Suppliers provide these standards in neat format with a high degree of purity, often ≥99.0% as determined by gas chromatography (GC). scientificlabs.iesigmaaldrich.com

Below is a table summarizing the key properties of this compound as an analytical reference material.

PropertyValueSource
Chemical FormulaC₂₂H₄₄O₄ sigmaaldrich.comavantorsciences.com
Molecular Weight372.58 g/mol sigmaaldrich.comavantorsciences.com
CAS Number112340-30-4 sigmaaldrich.comavantorsciences.comcpachem.com
SynonymGlyceryl monononadecanoate avantorsciences.com
Physical FormatNeat sigmaaldrich.com
Purity (Assay)≥99.0% (GC) sigmaaldrich.com
Quality Level100 (Analytical Standard) sigmaaldrich.comavantorsciences.com

Advanced Spectroscopic Techniques for In Situ and Real-time Investigations

Advanced spectroscopic techniques are pivotal for the detailed structural elucidation and real-time analysis of lipids like this compound. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental for determining molecular structure. numberanalytics.comsolubilityofthings.com In recent research, the structures of various natural products isolated from plant extracts, including this compound, were established using comprehensive NMR and MS analysis. acs.orgresearchgate.net

Fourier Transform Infrared (FT-IR) spectroscopy is another powerful tool, particularly for identifying functional groups and studying molecular interactions. solubilityofthings.comspectroscopyonline.com Advanced applications like Attenuated Total Reflection (ATR)-FT-IR spectroscopic imaging allow for the in situ analysis of chemical processes in complex mixtures without destructive sampling. spectroscopyonline.com This technique provides an opportunity to monitor the behavior and interactions of lipids in real-time, for instance, by observing their precipitation or conformational changes under specific conditions. spectroscopyonline.com

Other promising techniques include Raman spectroscopy, which provides information on molecular structure and conformation based on the inelastic scattering of light. numberanalytics.comimperial.ac.uk The development of in situ Raman measurements under varying temperatures and pressures opens up possibilities for studying the dynamics of this compound in different environments. imperial.ac.uk The combination of these spectroscopic methods with separation techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), known as hyphenated techniques (e.g., HPLC-MS, GC-MS), offers enhanced sensitivity and selectivity for analyzing complex lipid matrices. foodsafety.institute

Systems Biology Approaches to Elucidate Comprehensive Biological Roles

Systems biology offers a holistic approach to unraveling the complex biological functions of individual molecules like this compound by studying their interactions within a larger biological network. This approach integrates various "omics" data to build comprehensive models of cellular processes.

A notable example is a study that investigated the biological activity of compounds isolated from the roots of Lysimachia vulgaris, which included this compound. acs.orgresearchgate.net The researchers used systems biology methodologies to assess the impact of these compounds on lipid metabolism in HepG2 cells. acs.org Specifically, they employed quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of key genes involved in cholesterol regulation, such as proprotein convertase subtilisin/kexin type 9 (PCSK9), inducible degrader of the low-density lipoprotein receptor (IDOL), and sterol regulatory element-binding protein 2 (SREBP2). acs.orgresearchgate.net The study found that certain isolated compounds could inhibit the expression of PCSK9 and IDOL mRNA, which are known to promote the degradation of the LDL receptor (LDLR). acs.orgresearchgate.netresearchgate.net By downregulating these genes, the compounds effectively increase the abundance of LDLR, leading to enhanced uptake of LDL cholesterol from the bloodstream. acs.org These molecular findings were further supported by western blot analysis to quantify protein levels. researchgate.net Such studies demonstrate how systems biology can connect a specific compound to a complex cellular pathway, suggesting a potential role for this compound and its associated phytochemicals in regulating lipid homeostasis. acs.orgresearchgate.net

Innovations in Biosynthetic Pathways for Targeted Production

The targeted production of specific lipids like this compound is an area of growing interest, with significant innovations focused on enzymatic and microbial synthesis. Biotechnological approaches offer a sustainable and highly specific alternative to traditional chemical synthesis.

One of the most promising methods is the use of lipase-catalyzed reactions to produce structured lipids (SLs). researchgate.netresearchgate.netmdpi.com Lipases, particularly sn-1,3 regioselective enzymes, can be used to modify triacylglycerols (TAGs) through processes like acidolysis (reaction with a free fatty acid) or interesterification (reaction with a fatty acid ester). researchgate.netmdpi.com For the targeted production of this compound, one could envision a process where a glycerol (B35011) backbone is reacted with nonadecanoic acid or its ethyl ester in the presence of a specific lipase (B570770). This would allow for the precise placement of the nonadecanoyl group onto the glycerol molecule. Research in this area has focused on optimizing reaction conditions and using immobilized enzymes in packed-bed bioreactors for continuous production, which enhances stability and reusability. researchgate.netresearchgate.net

Another innovative frontier is the use of oleaginous microorganisms, such as yeasts, for lipid production. mdpi.commdpi.com These microbes can accumulate significant quantities of lipids (single-cell oils) by metabolizing various carbon sources, including xylose from lignocellulosic biomass. mdpi.commdpi.comresearchgate.net While current research often focuses on common fatty acids, the metabolic pathways of these yeasts could potentially be engineered to produce specialty fatty acids and incorporate them into TAGs. By manipulating the genetic and metabolic pathways and controlling the fermentation conditions, it may become feasible to direct the biosynthesis towards the production of specific monoacylglycerols like this compound.

Q & A

Q. What analytical techniques are recommended for characterizing Monononadecanoin’s purity and structural integrity?

To ensure accurate characterization, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. For standardization in biodiesel testing, round-robin tests involving multiple laboratories using these techniques have been critical to validate reproducibility and accuracy . Safety data sheets (SDS) also emphasize the need for validated purity checks to meet research-grade standards .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Researchers must adhere to guidelines outlined in safety data sheets (SDS), including the use of personal protective equipment (PPE), fume hoods for ventilation, and proper storage conditions to prevent degradation. Hazard assessments should prioritize data from authoritative sources like the EU Classification, Labelling and Packaging (CLP) regulations and validated databases (e.g., IUCLID) .

Q. How should researchers synthesize this compound to ensure reproducibility?

Reproducible synthesis requires strict control of reaction conditions (e.g., temperature, stoichiometry of reactants) and thorough documentation of purification steps (e.g., recrystallization solvents, column chromatography parameters). Methodological rigor, as demonstrated in round-robin tests for biodiesel standards, highlights the importance of interlaboratory validation to confirm procedural consistency .

Advanced Research Questions

Q. How can experimental designs validate this compound as a reference standard in biodiesel testing?

A robust approach involves organizing a round-robin test (RRT) across 20+ laboratories, as done in the CEN Committee, to assess interlaboratory consistency. Researchers should distribute standardized samples with predefined purity thresholds (e.g., ≥99%) and follow a harmonized protocol for analytical measurements (e.g., modified EN 14105 method). Statistical evaluation of variance (ANOVA) can identify systematic biases between labs, ensuring the compound’s reliability as a reference .

Q. How should contradictions in this compound’s physicochemical data across studies be resolved?

Contradictions may arise from methodological differences (e.g., solvent systems in HPLC, calibration standards). Researchers should conduct a meta-analysis of existing studies, comparing experimental conditions and controlling for variables such as temperature and instrument calibration. Systematic reviews guided by content and methodological expertise can isolate confounding factors and reconcile discrepancies .

Q. What statistical approaches are appropriate for analyzing dose-response relationships involving this compound in lipid metabolism studies?

Dose-response analyses require nonlinear regression models (e.g., logistic curves) to quantify efficacy thresholds. For comparative studies, ANOVA with post-hoc tests (e.g., Tukey’s HSD) can evaluate differences between treatment groups. Researchers must predefine effect sizes and power calculations to ensure statistical robustness, aligning with guidelines for hypothesis-driven experimental design .

Q. How can interdisciplinary approaches enhance understanding of this compound’s role in lipid bilayers?

Integrate biophysical techniques (e.g., differential scanning calorimetry for phase behavior) with molecular dynamics simulations to model interactions in lipid membranes. Mixed-methods designs, combining quantitative data (e.g., permeability assays) with qualitative insights (e.g., molecular docking studies), can address multifaceted research questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.